Cas no 683248-84-2 (2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide)

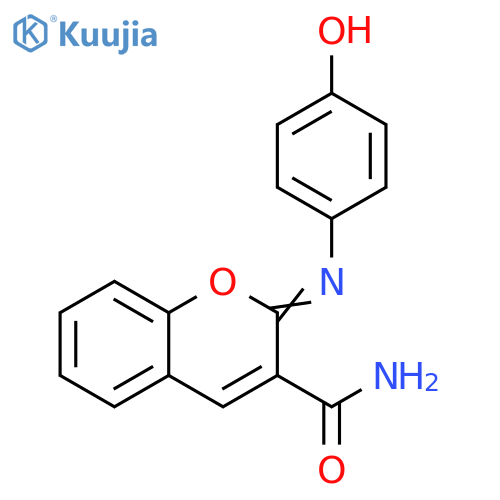

683248-84-2 structure

商品名:2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide

- 2H-1-Benzopyran-3-carboxamide, 2-[(4-hydroxyphenyl)imino]-

- 2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide

- AB00685636-01

- 2-(4-hydroxyphenyl)iminochromene-3-carboxamide

- AKOS001268817

- AKOS024602968

- Oprea1_839551

- SR-01000110732-1

- 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

- 683248-84-2

- F1107-0163

- Z57704524

- SR-01000110732

- Oprea1_275543

-

- インチ: 1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20)

- InChIKey: LNURTQKCSXJLMO-UHFFFAOYSA-N

- ほほえんだ: C1(=NC2=CC=C(O)C=C2)OC2=CC=CC=C2C=C1C(N)=O

計算された属性

- せいみつぶんしりょう: 280.08479225g/mol

- どういたいしつりょう: 280.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 464

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1107-0163-20μmol |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-2μmol |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-5μmol |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-20mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-2mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-5mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-4mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-1mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-15mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1107-0163-3mg |

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide |

683248-84-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

683248-84-2 (2-(4-hydroxyphenyl)imino-2H-chromene-3-carboxamide) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 81216-14-0(7-bromohept-1-yne)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬